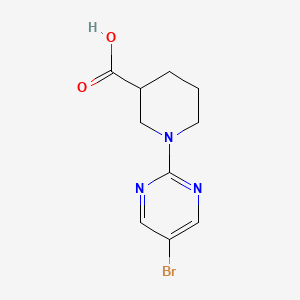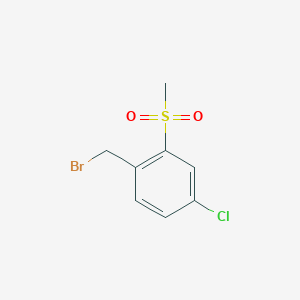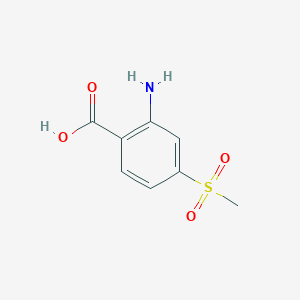![molecular formula C12H12Cl2N2OS B1272060 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)méthanol CAS No. 318234-28-5](/img/structure/B1272060.png)
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)méthanol
Vue d'ensemble
Description
5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol, also known as 5-chloro-3-methyl-1-methyl-1H-pyrazol-4-yl)methanol, is an important organic compound used in scientific research. This compound has been studied extensively due to its potential applications in biochemistry and physiology. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a drug target. In
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l’étude à grande échelle des protéines, de leurs structures et de leurs fonctions. La structure chimique spécifique de ce composé, avec ses groupes chloro et sulfanyl, peut interagir avec certains résidus protéiques, ce qui le rend utile pour sonder les interactions protéiques et la dynamique au sein des cellules .
Agents antiviraux
Des recherches indiquent que des dérivés de ce composé ont été synthétisés et testés pour leur activité antivirale. La présence du cycle pyrazole et du groupe chlorophényle peut contribuer à son efficacité potentielle contre des virus comme le virus de la mosaïque du tabac (TMV), ce qui met en évidence son application dans le développement de nouveaux médicaments antiviraux .
Bio-ingénierie agricole
Dans le domaine de la bio-ingénierie agricole, les dérivés de ce composé pourraient être explorés pour leurs propriétés herbicides et fongicides. Le squelette moléculaire du composé fournit une base pour la création de nouveaux produits chimiques capables de protéger les cultures contre diverses maladies et ravageurs .
Intermédiaire de synthèse organique
Le composé sert d’intermédiaire en synthèse organique. Ses sites réactifs, tels que le groupe méthanol et le cycle chlorophényle, permettent des modifications chimiques supplémentaires, conduisant à la création d’une large gamme de molécules organiques spécialisées pour la recherche et les applications industrielles .
Études pharmacologiques
En raison de sa similarité structurelle avec diverses molécules biologiquement actives, ce composé peut être utilisé dans des études pharmacologiques pour concevoir et synthétiser de nouveaux médicaments, en particulier ceux ciblant des enzymes comme les anhydrases carboniques qui sont cruciales pour les processus physiologiques .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets via the formation of covalent bonds, specifically through its sulfanyl group .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol’s action are currently unknown. The compound’s effects would be determined by its specific interactions with its biological targets .
Analyse Biochimique
Biochemical Properties
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its sulfanyl and pyrazolyl groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules . These interactions can modulate enzyme activity, protein conformation, and other biochemical processes.
Cellular Effects
The effects of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to changes in its biochemical activity and cellular effects. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, while at high doses, it can cause toxicity and adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . The compound’s effects on metabolite levels and metabolic pathways are essential for understanding its biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYVYHPKOMLDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377145 | |
| Record name | (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
318234-28-5 | |
| Record name | 5-Chloro-3-[[(4-chlorophenyl)thio]methyl]-1-methyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318234-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)



![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)



![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)

![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)
